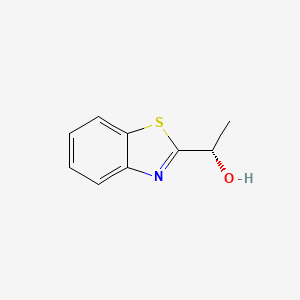

(1s)-1-(1,3-Benzothiazol-2-yl)ethanol

Übersicht

Beschreibung

Benzothiazole is a heterocyclic compound . It’s a colorless liquid with a peculiar odor and is used in industry and research . Benzothiazole derivatives have been studied for their antifungal properties .

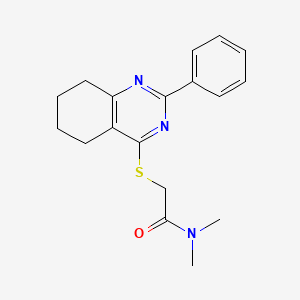

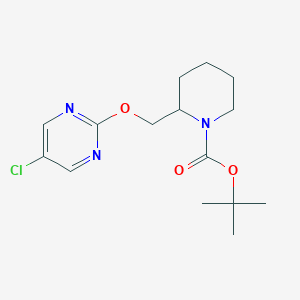

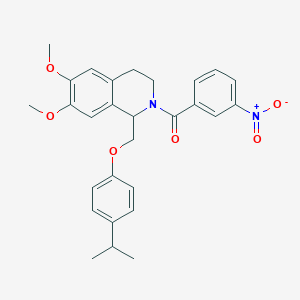

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can vary greatly depending on the specific compound .Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives can also vary. For example, some benzothiazole derivatives have been shown to undergo halocyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. For example, 2,1,3-Benzothiadiazole has a melting point of 42-44 °C and a boiling point of 206 °C .Wissenschaftliche Forschungsanwendungen

Antioxidant Studies

The compound (1s)-1-(1,3-Benzothiazol-2-yl)ethanol has been implicated in antioxidant studies. Research investigating the antioxidant vitamins (A, E, C) and lipid peroxidation levels in rats injected with a related benzothiazole derivative observed significant changes in serum levels of these vitamins and malondialdehyde (MDA), indicating the potential oxidative stress and radical scavenging activities associated with these compounds (Karatas et al., 2005).

Chemical Properties and Complex Formation

Studies focusing on the chemistry of 2,6-bis-(benzthiazol-2-yl)-pyridine and related compounds have reviewed the preparation procedures, properties, and complex formation of these compounds. These reviews highlight the versatile nature of benzothiazole derivatives in forming various complexes with important properties such as spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activity (Boča et al., 2011).

Pharmacological Activity

Benzothiazole derivatives, including this compound, are known for their broad pharmacological activities. They are crucial in medicinal chemistry due to their anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. The presence of a benzothiazole ring in compounds is associated with a variety of biological activities, which is influenced by substitutions at specific positions on the ring structure. This makes benzothiazole and its derivatives a rapidly developing and interesting compound class in medicinal chemistry (Bhat & Belagali, 2020).

Synthesis and Transformations

Recent advancements in the synthesis and transformations of benzothiazole derivatives, such as this compound, have been explored. Modern trends focus on biologically active and industrially demanded compounds, with new synthesis methods being developed for practical and sustainable production. The ability to easily functionalize the benzothiazole moiety makes it a valuable component for creating a wide range of pharmacologically active heterocycles (Zhilitskaya et al., 2021).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(1S)-1-(1,3-benzothiazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXZTUFERFFNCR-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2S1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC2=CC=CC=C2S1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498776.png)

![6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)

![2-{[(3-Bromo-4-fluorophenyl)(cyano)amino]methyl}-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B2498790.png)

![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2498794.png)